molecular formula C19H20F3N3O3 B044774 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid CAS No. 119354-10-8

1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid

Cat. No. B044774
M. Wt: 395.4 g/mol
InChI Key: QIPQASLPWJVQMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinolone derivatives involves the preparation of 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids with various substituents at the C-5 and C-7 positions, showcasing a methodology that could be adapted for the compound of interest. The optimal combination of substituents, such as the 3,5-dimethylpiperazinyl appendage at C-7, has been demonstrated to significantly improve antibacterial properties without adverse drug interactions (Miyamoto et al., 1990).

Molecular Structure Analysis

Structural elucidation of quinolone derivatives, including those similar to the compound , often utilizes NMR, mass spectrometry, and elemental analysis to confirm molecular identities. These techniques provide detailed insights into the molecular architecture and are essential for the accurate characterization of novel synthetic compounds (Xia, Chen, & Yu, 2013).

Chemical Reactions and Properties

Quinolones undergo various chemical reactions, including cyclopropanation processes, which are critical for introducing or modifying functional groups within the quinoline scaffold. Such reactions are pivotal for synthesizing constrained quinolone derivatives with enhanced biological activities (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).

Physical Properties Analysis

Investigations into the melting and dissociation properties of quinolone carboxylic acids reveal the impact of substituents on the physicochemical profile of these compounds. Such studies are essential for understanding the solubility, stability, and formulation potential of quinolone derivatives (Qiuxiang, 2002).

Chemical Properties Analysis

The regioselective displacement reactions of quinolone carboxylic acids with amine nucleophiles underscore the chemical versatility and reactivity of the quinolone core. These reactions facilitate the introduction of diverse substituents, offering a pathway to modulate the compound's biological activity and pharmacokinetic properties (Shibamori et al., 1990).

Scientific Research Applications

Radical Cyclizations in Organic Synthesis

Radical cyclizations are instrumental in organic synthesis for constructing carbo- and heterocyclic compounds, including those with potential therapeutic applications. The regiochemistry of these cyclizations can be influenced by factors such as reaction temperature and the nature of radical precursors. For instance, at lower temperatures, certain cyclizations are preferred, leading to specific product formations. This method has been applied to synthesize materials with significant therapeutic potential, showcasing the utility of complex organic reactions in drug development processes (H. Ishibashi & O. Tamura, 2004).

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

The structure-activity relationship of carboxylic acids, including those structurally similar to 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid, has been studied for their antioxidant, antimicrobial, and cytotoxic activities. These activities are crucial for developing new therapeutics, as they can lead to the discovery of compounds with potential as antimicrobial agents or cancer therapeutics. For example, the antioxidant activity of certain carboxylic acids has been systematically reviewed, highlighting their potential in mitigating oxidative stress-related diseases (B. Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition of biocatalysts by carboxylic acids has significant implications in biotechnological applications, including the production of biofuels and biodegradable plastics. Understanding how carboxylic acids, akin to the compound , interact with and inhibit enzymes can lead to the development of more efficient biocatalytic processes. This knowledge is pivotal for engineering microbial strains capable of producing bio-based chemicals with reduced inhibition by the product or intermediates (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

Exploration of Carboxylic Acids in Drug Synthesis

Carboxylic acids serve as critical intermediates in drug synthesis, offering pathways to synthesize a broad range of pharmacologically active compounds. The dual functional groups (carbonyl and carboxyl) present in such acids enable diverse chemical reactions, making them versatile tools in medicinal chemistry. This versatility facilitates the creation of novel therapeutic agents, highlighting the importance of carboxylic acids in drug discovery and development processes (Mingyue Zhang et al., 2021).

properties

IUPAC Name

1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPQASLPWJVQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392557, DTXSID10861220
Record name STK719897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid

CAS RN

119354-10-8
Record name STK719897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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